

Luteic Acid: A Technical Guide on Chemical Structure and Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Luteic acid	
Cat. No.:	B12760209	Get Quote

Executive Summary

Luteic acid (CAS No. 476-67-5) is a naturally occurring phenolic compound classified as a monolactonized tergalloyl group, belonging to the family of hydrolyzable tannins. It is a key intermediate in the biosynthesis of ellagic acid and is found in various plants, most notably in the fruits and bark of Terminalia chebula. Structurally, it is characterized by a dibenzo[b,d]pyran-6-one core adorned with multiple hydroxyl groups and a carboxylic acid moiety, which contribute to its predicted physicochemical properties and potential biological activities. While the biological properties of extracts from its source plants are well-documented, specific data on isolated luteic acid is limited, presenting opportunities for further research. This document provides a comprehensive overview of the chemical structure, known properties, metabolic context, and relevant experimental methodologies for the study of luteic acid.

Chemical Structure and Identification

Luteic acid is an organic molecule with a complex aromatic structure. Its identity is defined by its molecular formula, weight, and systematic IUPAC name.

Identifier	Value	Reference(s)
IUPAC Name	3,4,8,9,10-Pentahydroxy-6- oxo-6H-dibenzo[b,d]pyran-1- carboxylic acid	[1]
CAS Number	476-67-5	
Molecular Formula	C14H8O9	[1]
Molecular Weight	320.21 g/mol	
Synonyms	Luteolic acid	_
InChI Key	FLZGFQFYDGHWLR- UHFFFAOYSA-N	
Canonical SMILES	C1=C2C(=C(C(=C1O)O)O)C3 =C(C(=C(C=C3C(=O)O)O)O)O C2=O	-

Structural Features: **Luteic acid** is a type of ellagitannin, which are hydrolyzable tannins. Key functional groups that dictate its chemical behavior include:

- Polyphenolic System: Five hydroxyl groups attached to the aromatic rings, suggesting potent antioxidant potential through hydrogen donation.
- Carboxylic Acid: An acidic functional group that can ionize, influencing its solubility and ability to form salts.
- Lactone Ring: A cyclic ester group that is part of the dibenzo[b,d]pyran-6-one core. This
 lactone can be susceptible to hydrolysis.

Physicochemical Properties

Experimentally determined physicochemical data for pure **luteic acid** are scarce. The following table summarizes predicted properties from computational models, which can guide experimental design.

Property	Predicted Value	Reference(s)
Water Solubility (logS)	-0.5 (log(mol/L))	
Lipophilicity (ALogP)	1.4	
Polar Surface Area (PSA)	164.7 Ų	
Hydrogen Bond Donors	6	
Hydrogen Bond Acceptors	9	
Rotatable Bonds	1	

Biological Properties and Activity

Direct research on the biological activities of isolated **luteic acid** is limited. However, its presence in medicinally active plants like Terminalia chebula and its structural similarity to other bioactive tannins suggest potential therapeutic effects.[2][3] Extracts of Terminalia chebula, rich in tannins including **luteic acid** precursors, have demonstrated significant antioxidant, anti-inflammatory, and immunomodulatory activities.[2][3] One review notes that **luteic acid** is under evaluation for anticancer properties, potentially acting through apoptosis and autophagy, though primary data is not widely available.

Given the lack of specific quantitative data for **luteic acid**, the table below presents the activities of Terminalia chebula extracts, which contain a mixture of phytochemicals including tannins related to **luteic acid**.

Biological Activity	Assay / Model	Result (for T. chebula extract)	Reference(s)
Antioxidant	DPPH Radical Scavenging	Ethanolic extract shows dose- dependent inhibition.	[2]
Immunomodulatory	Murine model (ovalbumin immunization)	Aqueous extract enhanced Th1 cytokine expression (IFN-y).	[3]
Anti-inflammatory	In vitro protein denaturation & proteinase inhibition	Formulations show significant inhibition.	
Hepatoprotective	CCl ₄ -induced toxicity in rats	Herbal formulation containing T. chebula showed protective effects.	

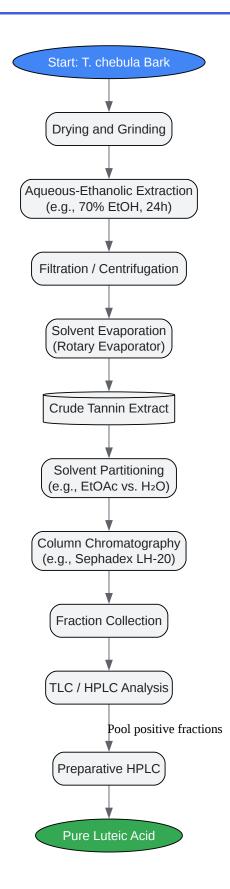
Metabolic and Biosynthetic Context

Luteic acid is a crucial intermediate in both the anabolism and catabolism of related, well-studied tannins.

- Biosynthesis: It is an intermediary compound in the plant-based synthesis of ellagic acid, forming from the oxidation of hexahydroxydiphenic acid (HHDP).[1][4]
- Metabolism: In the mammalian gut, ellagitannins from dietary sources (e.g., pomegranates, walnuts) are hydrolyzed to release ellagic acid. Gut microbiota then metabolize ellagic acid by first opening one of its two lactone rings to form luteic acid. Luteic acid is a transient precursor that is further decarboxylated and dehydroxylated to produce a series of metabolites known as urolithins (e.g., Urolithin A, B), which are more readily absorbed and are believed to be responsible for many of the health benefits attributed to ellagitannin consumption.[5]

Click to download full resolution via product page

Metabolic pathway of ellagitannins via luteic acid.


Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of pure **luteic acid** are not widely published. The following sections provide generalized, representative methodologies that would be appropriate for researchers in this field.

Extraction and Isolation from Terminalia chebula

Luteic acid can be isolated from the bark of Terminalia chebula.[3][6] The following protocol is a generalized workflow for the extraction of tannins, which would be followed by chromatographic purification to isolate **luteic acid**.

Click to download full resolution via product page

Generalized workflow for luteic acid isolation.

Methodology:

- Preparation: Obtain dried bark of Terminalia chebula. Grind the bark into a coarse powder to increase surface area.
- Extraction: Macerate the powder in an aqueous-ethanolic solvent (e.g., 70% ethanol) at room temperature for 24-48 hours with occasional stirring. This process is repeated 2-3 times to ensure exhaustive extraction.
- Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.
- Fractionation: The crude extract can be subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on polarity. Tannins are typically enriched in the polar phases.
- · Chromatographic Purification:
 - Initial Cleanup: The tannin-rich fraction is often first passed through a Sephadex LH-20 column, eluting with ethanol or methanol, which is effective for separating phenolic compounds.
 - Fine Purification: Fractions containing luteic acid (identified by TLC or analytical HPLC against a standard, if available) are pooled and subjected to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient of water and methanol (both containing a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) to yield the pure compound.
- Structure Verification: The final purified compound's structure should be confirmed using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).[7]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to act as a free radical scavenger.

Principle: The stable purple-colored radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is reduced to the yellow-colored non-radical form in the presence of an antioxidant. The change in

absorbance is measured spectrophotometrically.

Protocol:

- Reagent Preparation:
 - Prepare a 0.1 mM solution of DPPH in methanol.
 - Prepare a stock solution of luteic acid in methanol or DMSO. Create a series of dilutions (e.g., 1 to 200 μg/mL).
 - Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) for comparison.
- Assay Procedure:
 - \circ In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
 - \circ Prepare a blank well containing 100 μ L of methanol and 100 μ L of the sample (to account for sample color).
 - Prepare a control well containing 100 μL of DPPH solution and 100 μL of methanol.
- Incubation and Measurement:
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Calculation:
 - The percentage of scavenging activity is calculated using the formula: % Inhibition =
 [(A_control A_sample) / A_control] * 100
 - The IC₅₀ value (concentration required to inhibit 50% of the DPPH radical) is determined by plotting the percentage inhibition against the sample concentration.

Anti-inflammatory Activity Assay (COX-2 Enzyme Inhibition)

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Principle: The peroxidase activity of the COX enzyme is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. Inhibition of this reaction indicates COX-2 inhibition.

Protocol:

- Reagents: Use a commercial COX-2 inhibitor screening assay kit, which typically contains human recombinant COX-2 enzyme, arachidonic acid (substrate), TMPD (probe), and a buffer solution.
- Assay Procedure:
 - Prepare a stock solution of **luteic acid** in a suitable solvent (e.g., DMSO).
 - In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
 - Add the luteic acid solution (or a known inhibitor like celecoxib as a positive control) to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for binding.
 - Initiate the reaction by adding a solution of arachidonic acid and TMPD.
- · Measurement:
 - Immediately measure the absorbance at 590-620 nm over time using a microplate reader in kinetic mode.
- Calculation:
 - The rate of reaction is determined from the slope of the absorbance vs. time curve.
 - Calculate the percentage inhibition for each concentration of luteic acid compared to the no-inhibitor control.
 - Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

Luteic acid is a well-defined chemical entity with a significant role as a metabolic intermediate of ellagitannins. Its polyphenolic structure strongly suggests potential for antioxidant and anti-inflammatory activities. However, a notable gap exists in the scientific literature regarding the specific biological activities and mechanisms of action of the isolated compound. Future research should focus on:

- Isolation and Synthesis: Development of optimized and scalable protocols for the isolation of luteic acid from natural sources or its total chemical synthesis to enable further biological studies.
- Biological Screening: Systematic evaluation of pure **luteic acid** in a panel of in vitro assays for antioxidant, anti-inflammatory, anticancer, and antimicrobial activities to establish its biological profile and determine quantitative metrics (e.g., IC₅₀).
- Mechanism of Action: Investigation into the molecular targets and signaling pathways modulated by luteic acid to understand how it exerts its biological effects.
- Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME)
 of luteic acid to assess its bioavailability and potential as a therapeutic agent, especially in
 relation to its role as a urolithin precursor.

Addressing these areas will clarify the specific contributions of **luteic acid** to the health benefits of tannin-rich foods and botanicals, potentially positioning it as a novel compound for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Luteic Acid: Chemical Formula, Properties, Natural Extraction... [antropocene.it]
- 2. BiblioMed.org DOI article sender [bibliomed.org]

- 3. tandfonline.com [tandfonline.com]
- 4. Luteic Acid|Natural Phenol|RUO [benchchem.com]
- 5. Mechanistic Insights into the Biological Effects and Antioxidant Activity of Walnut (Juglans regia L.) Ellagitannins: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 6. gbif.org [gbif.org]
- 7. Quantification of Polyphenols in Seaweeds: A Case Study of Ulva intestinalis [mdpi.com]
- To cite this document: BenchChem. [Luteic Acid: A Technical Guide on Chemical Structure and Properties for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12760209#chemical-structure-and-properties-of-luteic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com